Enhanced Computed Lipophilicity (XLogP3) Distinguishes the Butoxy Analog from Shorter-Chain and Unsubstituted Variants
The 2-butoxy substituent confers the highest computed lipophilicity (XLogP3 = 2.9) among the linear 2-alkoxy-5-(trifluoromethyl)pyridin-3-ol series, exceeding the 2-methoxy (XLogP3 1.7), 2-ethoxy (2.1), and 2-propoxy (2.6) analogs, as well as the unsubstituted 5-(trifluoromethyl)pyridin-3-ol (1.4) [1]. This 0.3–1.5 log unit increase over the nearest comparators suggests superior membrane partitioning potential, which is a critical parameter for intracellular target engagement or blood-brain barrier penetration in CNS-focused medicinal chemistry programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 2-Methoxy (1.7), 2-Ethoxy (2.1), 2-Propoxy (2.6), 2-Isopropoxy (2.5), 5-Trifluoromethyl-pyridin-3-ol (1.4) |
| Quantified Difference | Δ = +0.3 (vs 2-propoxy); +0.8 (vs 2-ethoxy); +1.2 (vs 2-methoxy); +1.5 (vs unsubstituted) |
| Conditions | Computed by XLogP3 3.0 method (PubChem 2019.06.18 release) |
Why This Matters
Procurement decisions for lead optimization libraries often prioritize scaffolds with tunable lipophilicity; the butoxy variant provides a distinct, quantifiable step-up in logP that cannot be achieved by the shorter-chain analogs without altering the core structure.
- [1] PubChem. Computed properties for 2-butoxy, 2-methoxy, 2-ethoxy, 2-propoxy, 2-isopropoxy, and 5-(trifluoromethyl)pyridin-3-ol. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
